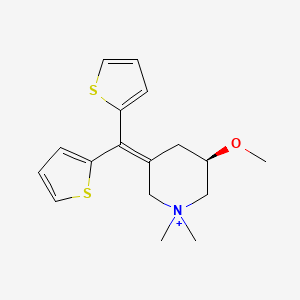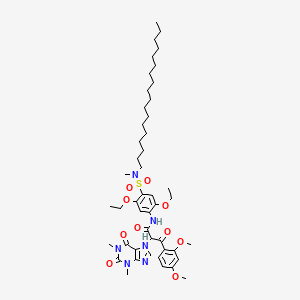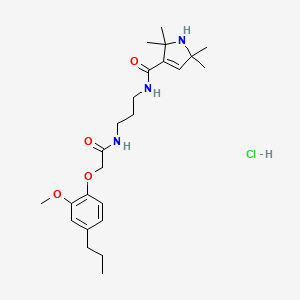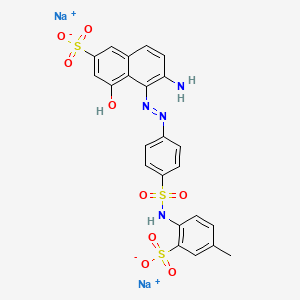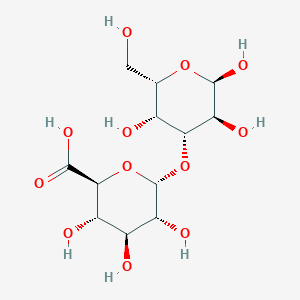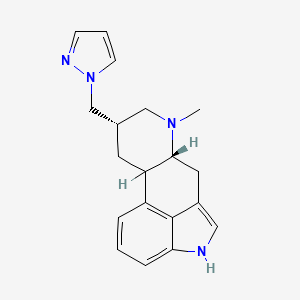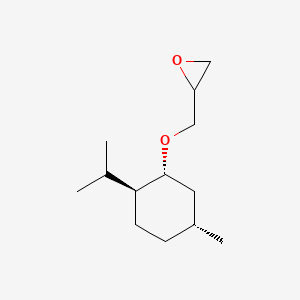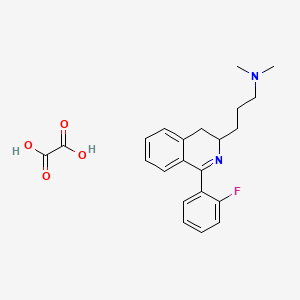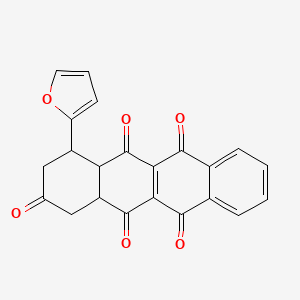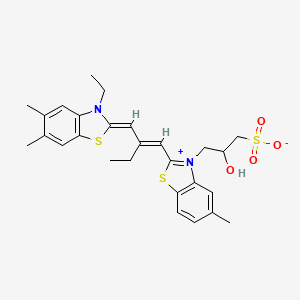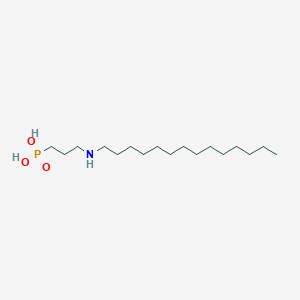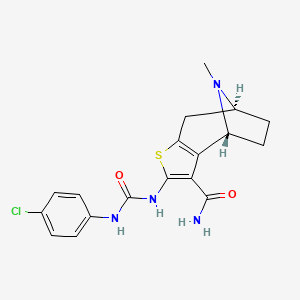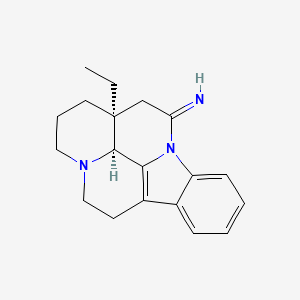
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine is a complex organic compound belonging to the class of alkaloids Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the basic skeleton of the molecule through a series of cyclization reactions.
Functional group modifications: Introduction of functional groups such as imino groups through specific reagents and conditions.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with specific receptors in the body, altering their activity.
Modulate enzymes: Affect the activity of enzymes involved in various biochemical pathways.
Influence gene expression: Alter the expression of genes related to its biological effects.
相似化合物的比较
Similar Compounds
Vinblastine: Another alkaloid with a similar structure, used in cancer treatment.
Vincristine: Similar to vinblastine, also used in chemotherapy.
Reserpine: An alkaloid with antihypertensive properties.
Uniqueness
(+)-(3-alpha,16-alpha)-14-Imino-(15H)-eburnamenine is unique due to its specific structural features and the range of potential applications it offers. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
属性
CAS 编号 |
70474-14-5 |
|---|---|
分子式 |
C19H23N3 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-imine |
InChI |
InChI=1S/C19H23N3/c1-2-19-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(16(20)12-19)17(14)18(19)21/h3-4,6-7,18,20H,2,5,8-12H2,1H3/t18-,19+/m1/s1 |
InChI 键 |
UODHWMIIDJUZIN-MOPGFXCFSA-N |
手性 SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=N)C2 |
规范 SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=N)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


